(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
Description
(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a chiral amino acid derivative featuring a bicyclo[1.1.1]pentanyl moiety and a benzyloxycarbonyl (Cbz) protecting group. The bicyclo[1.1.1]pentanyl group introduces significant steric constraint and three-dimensional rigidity, which can enhance binding specificity in medicinal chemistry applications . The Cbz group serves to protect the amine functionality during synthetic processes, enabling selective deprotection under hydrogenolytic conditions . This compound is primarily utilized in peptide synthesis and as a building block for complex molecules in drug discovery.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19)/t12?,13-,16?/m0/s1 |
InChI Key |
USDITYNBEGFBPY-UYJPIKCFSA-N |
Isomeric SMILES |
C1C2CC1(C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bicyclo[1.1.1]pentane Building Blocks
The bicyclo[1.1.1]pentane scaffold is accessed primarily through ring-opening reactions of [1.1.1]propellane. Recent advancements have enabled one-step radical additions to [1.1.1]propellane, generating bicyclo[1.1.1]pentane boronates that serve as versatile intermediates for further functionalization.
| Parameter | Description |
|---|---|
| Radical Source | Alkyl radicals generated from redox-active esters or organohalides |
| Radical Addition | Photochemical irradiation with 52 W 390 nm LEDs for 16 hours |
| Solvent | N,N-Dimethylacetamide (DMA), 0.1 M concentration |
| Boron Reagent | Bis(pinacolato)diboron (B2pin2), 3 equiv. |
| Temperature | Ambient |
This method allows diverse alkyl radicals, including those derived from amino acids like aspartic acid and glutamic acid, to be incorporated efficiently, producing BCP boronates in good to excellent yields.
Assembly of the Amino Acid Backbone
Following BCP boronate synthesis, the next step involves coupling with an amino acid derivative bearing a protected amino group. The benzyloxycarbonyl (Cbz) group is used to protect the alpha-amino group, preventing side reactions during coupling.
Typical Protection and Coupling Steps:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | Benzyloxycarbonyl chloride (Cbz-Cl), base (e.g., NaHCO3) | Protects the alpha-amino group as Cbz |
| Carboxyl activation | Dicyclohexylcarbodiimide (DCC) or HATU with DMAP | Facilitates amide bond formation |
| Coupling solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) | Ensures solubility of intermediates |
| Temperature control | 0 to 4 °C during coupling | Minimizes racemization |
These conditions yield the protected amino acid with the BCP substituent at the beta position, maintaining stereochemical integrity.
Final Deprotection and Purification
The benzyl ester protecting the carboxyl group is typically removed by catalytic hydrogenation under mild conditions:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ester deprotection | 10% Palladium on carbon (Pd/C), hydrogen gas (1 atm) in ethyl acetate | Cleaves benzyl ester without disturbing Cbz group |
| Purification | Reverse-phase high-performance liquid chromatography (HPLC) | Ensures >95% purity |
Analytical Characterization and Quality Control
To verify the structure and purity of the synthesized compound, the following analytical techniques are employed:
| Technique | Purpose | Parameters/Notes |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and stereochemistry verification | ^1H and ^13C NMR, including 2D techniques (COSY, HSQC) |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Expected m/z for [M+H]^+ = 399.21 |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95%) | Reversed-phase C18 column, water/acetonitrile gradient with 0.1% trifluoroacetic acid |
| Optical Rotation | Enantiomeric purity | Comparison with literature values |
Retrosynthetic Insights and Alternative Routes
- Direct radical addition of amino acid-derived radicals to [1.1.1]propellane followed by boronate trapping,
- Sequential protection, coupling, and deprotection steps optimized to minimize racemization and side reactions,
- Use of guanidine or amidine intermediates for the introduction of functional groups adjacent to the BCP moiety.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its rigid bicyclo[1.1.1]pentane core can impart stability and strength to polymers and other materials.
Mechanism of Action
The mechanism of action of (2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Stereoisomeric Variants
The (2R)-enantiomer, (2R)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid (CAS: 2322921-14-0), shares the same molecular formula (C16H19NO4) but differs in stereochemistry at the α-carbon. This enantiomeric distinction can lead to divergent biological activity, particularly in enzyme-targeted applications where chiral recognition is critical .
Table 1: Enantiomeric Comparison
Protective Group Variants
Boc-Protected Analog
(2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid (CAS: 2343963-98-2) replaces the Cbz group with a tert-butoxycarbonyl (Boc) group. Boc protection offers stability under basic conditions and acid-labile deprotection, contrasting with the hydrogenolysis-sensitive Cbz group. This makes Boc derivatives preferable in acid-tolerant synthetic pathways .
Methyl Ester Derivative
Methyl 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate (CAS: 2940941-05-7) is an esterified form of the parent acid. The ester group enhances lipophilicity, facilitating membrane permeability in pharmacokinetic studies. Hydrolysis of the ester yields the free acid, enabling controlled release in prodrug strategies .
Table 2: Protective Group Comparison
Bicyclo[1.1.1]pentanyl-Containing Analogs
Amino Acid Derivatives
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride (CAS: 2231665-53-3) lacks the Cbz group but retains the bicyclo[1.1.1]pentanyl core. The absence of a protecting group makes it suitable for direct incorporation into peptide chains, though it may exhibit reduced solubility due to the free amine .
Bicyclo[2.2.1]heptane Analogs
Compounds like 3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl)propanoic acid (from ) feature larger bicyclic systems.
Functional Group Modifications
describes compounds with mercapto (e.g., 3-mercaptopropanamido) and indolyl groups, which are designed for protease inhibition. In contrast, the target compound’s lack of thiol or aromatic moieties limits its direct enzyme inhibitory activity but broadens its utility as a versatile scaffold .
Biological Activity
(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid, also known by its CAS number 2679858-99-0, is a synthetic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19NO4
- Molecular Weight : 289.33 g/mol
- Purity : Typically around 95% to 97% in commercial preparations .
The compound's biological activity primarily stems from its structural features, which allow it to interact with various biological targets. It is hypothesized to function as a modulator of specific enzyme activities and receptor interactions due to the presence of the benzyloxycarbonylamino and bicyclo[1.1.1]pentanyl moieties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, particularly through disruption of cell wall synthesis mechanisms.
Anticancer Activity
Several studies have explored the compound's potential as an anticancer agent. Its ability to induce apoptosis in cancer cell lines has been documented, suggesting that it may interact with apoptotic pathways or inhibit growth factor signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Effects
In a separate investigation, the impact of the compound on human breast cancer cells (MCF-7) was analyzed. Results indicated a reduction in cell viability by approximately 50% at a concentration of 50 µM after 48 hours of treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid, and how is stereochemical integrity maintained?
- Methodological Answer : The synthesis typically involves coupling a bicyclo[1.1.1]pentane-containing precursor with a benzyloxycarbonyl (Cbz)-protected amino acid derivative. Key steps include:
- Protection : The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
- Coupling : A carbodiimide-based reagent (e.g., DCC or EDC) facilitates amide bond formation between the bicyclo[1.1.1]pentane moiety and the Cbz-protected amino acid.
- Deprotection : Selective removal of protecting groups (e.g., acidic hydrolysis for tert-butyl esters) ensures final product purity.
- Stereochemical Control : Chiral HPLC or enzymatic resolution may be employed to isolate the (2S)-enantiomer, confirmed by polarimetry or X-ray crystallography .
Q. What characterization techniques are critical for verifying the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the bicyclo[1.1.1]pentane geometry and Cbz-protected amino acid backbone. Key signals include the bicyclic protons (δ ~2.5–3.5 ppm) and Cbz aromatic protons (δ ~7.3–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₉NO₄, MW 289.32) .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities from incomplete coupling or side reactions .
Q. How should this compound be stored to ensure stability, and what are its known degradation pathways?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Cbz group or oxidation of the bicyclo[1.1.1]pentane core. Use amber vials to avoid photodegradation .
- Degradation Pathways :
- Hydrolysis : The ester linkage in derivatives (e.g., methyl esters) may hydrolyze under acidic/basic conditions.
- Oxidation : Bicyclo[1.1.1]pentane’s strained structure is susceptible to radical-mediated oxidation, detectable via LC-MS .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly for large-scale research applications?
- Methodological Answer :
- Catalyst Screening : Replace traditional carbodiimide coupling agents with uronium salts (e.g., HATU) to improve reaction efficiency and reduce racemization .
- Solvent Optimization : Use DMF or THF for better solubility of bicyclo[1.1.1]pentane intermediates.
- Scale-Up Challenges : Address exothermic reactions via controlled temperature gradients (0°C to room temperature) and inline purification (e.g., flash chromatography) .
Q. What advanced techniques resolve stereochemical ambiguities in analogs of this compound?
- Methodological Answer :
- X-Ray Crystallography : Provides definitive proof of the (2S)-configuration and bicyclo[1.1.1]pentane geometry .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing Cotton effects in the IR spectrum .
- Dynamic NMR : Detects restricted rotation in the bicyclo[1.1.1]pentane system, confirming steric constraints .
Q. What mechanistic insights explain the biological activity of bicyclo[1.1.1]pentane-containing analogs in drug discovery?
- Methodological Answer :
- Bioisosteric Replacement : The bicyclo[1.1.1]pentane group mimics tert-butyl or phenyl groups, improving metabolic stability and membrane permeability.
- Enzyme Binding Studies : Molecular docking (e.g., AutoDock Vina) reveals enhanced hydrophobic interactions with target proteins compared to linear analogs .
- In Vitro Assays : Measure IC₅₀ values against proteases or kinases to validate potency improvements over non-bicyclic derivatives .
Q. How can contradictory solubility data for this compound be resolved in different solvent systems?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water or ethanol-PBS mixtures to enhance solubility for biological assays .
- pH Adjustment : Ionize the carboxylic acid group (pKa ~2–3) by buffering at pH >5 to improve aqueous solubility .
- Experimental Validation : Conduct shake-flask experiments with HPLC quantification to generate a solubility profile .
Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for proposed reactions (e.g., C–H functionalization of the bicyclo[1.1.1]pentane) .
- Machine Learning Models : Train models on PubChem data to predict regioselectivity in electrophilic substitutions .
- MD Simulations : Analyze solvation effects and conformational stability in target binding pockets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CAS numbers or molecular formulas for structurally similar derivatives?
- Methodological Answer :
- Case Study : (CAS 2343963-98-2) and (CAS 2322921-14-0) describe similar bicyclo[1.1.1]pentane-Cbz compounds but differ in substituents (tert-butyl vs. benzyl). Cross-validate using:
- PubChem Cross-Referencing : Confirm substituent-specific CAS entries .
- Synthetic Replication : Reproduce both routes to verify structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
